

BDP-13176 specificity for fascin 1 over other actin-binding proteins

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Compound of Interest		
Compound Name:	BDP-13176	
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BDP-13176: A Focused Look at its Specificity for Fascin 1

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of **BDP-13176**'s specificity for fascin 1, an actin-binding protein implicated in cancer metastasis, against other key actin-binding proteins. While direct comparative binding data for **BDP-13176** against a wide panel of actin-binding proteins is not extensively available in public literature, this guide outlines the established high affinity of **BDP-13176** for fascin 1 and provides the necessary experimental protocols to enable researchers to conduct their own specificity studies.

High-Affinity Binding of BDP-13176 to Fascin 1

BDP-13176 is a potent inhibitor of fascin 1, a key protein involved in the formation of filopodia and invadopodia, cellular structures that are crucial for cell migration and invasion.[1][2] Fascin 1 is overexpressed in numerous cancers and its presence often correlates with increased metastatic potential and poor prognosis.[1] **BDP-13176** exerts its inhibitory effect by binding to a cleft between the first and second β -trefoil domains of fascin 1, which is critical for its actinbundling activity.[3]

The affinity and inhibitory capacity of **BDP-13176** for fascin 1 have been quantified using various biophysical and functional assays.

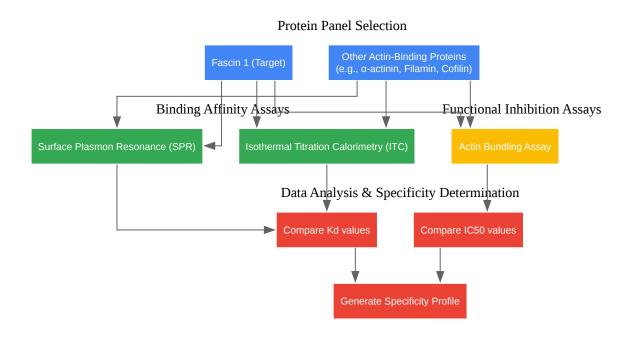


Parameter	Value	Method
Binding Affinity (Kd)	85 ± 0.02 nM	Surface Plasmon Resonance (SPR)[4]
45 ± 7 nM	Isothermal Titration Calorimetry (ITC)[4]	
90 nM	MedchemExpress Product Data[5]	
Inhibitory Concentration (IC50)	240 ± 0.01 nM	Actin Bundling Assay[4]

Assessing Specificity: A Proposed Experimental Framework

To comprehensively evaluate the specificity of **BDP-13176**, a comparative analysis against other actin-binding proteins is essential. The following experimental workflow is proposed for researchers to determine the selectivity of **BDP-13176**.





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Caption: Experimental workflow for determining BDP-13176 specificity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in their specificity assessment of **BDP-13176**.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[6][7][8][9]

Protocol:

• Immobilization of Ligand:



- Select a suitable sensor chip (e.g., CM5).
- Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Inject the purified actin-binding protein (fascin 1 or other ABPs) at a concentration of 20-50 μg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.[10]
- Deactivate any remaining active esters with an injection of ethanolamine-HCl.
- Analyte Binding:
 - Prepare a series of concentrations of BDP-13176 in a suitable running buffer (e.g., HBS-P+).
 - Inject the different concentrations of **BDP-13176** over the immobilized ligand surface.
 - Monitor the association and dissociation phases in real-time.
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction.[11][12][13][14][15]

Protocol:

- Sample Preparation:
 - Dialyze the purified actin-binding protein and BDP-13176 extensively against the same buffer to minimize buffer mismatch heats.



- Accurately determine the concentrations of the protein and the compound.
- ITC Experiment:
 - Fill the sample cell with the actin-binding protein (e.g., 15 μM fascin 1).[4]
 - Load the injection syringe with BDP-13176 (e.g., 150 μM).[4]
 - Perform a series of injections of BDP-13176 into the sample cell while monitoring the heat changes.
- Data Analysis:
 - Integrate the heat signals to generate a binding isotherm.
 - Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (Δ H) and entropy (Δ S) of binding.

Actin Bundling Assay

This functional assay assesses the ability of fascin 1 to bundle actin filaments and the inhibitory effect of **BDP-13176** on this process.[16][17][18][19][20]

Protocol:

- Actin Polymerization:
 - Polymerize G-actin to F-actin by incubation in a polymerization buffer.
- Bundling Reaction:
 - Incubate the pre-formed F-actin with fascin 1 in the presence of varying concentrations of BDP-13176.
- Low-Speed Sedimentation:
 - Centrifuge the reaction mixtures at a low speed (e.g., 10,000 x g) to pellet the bundled actin filaments.

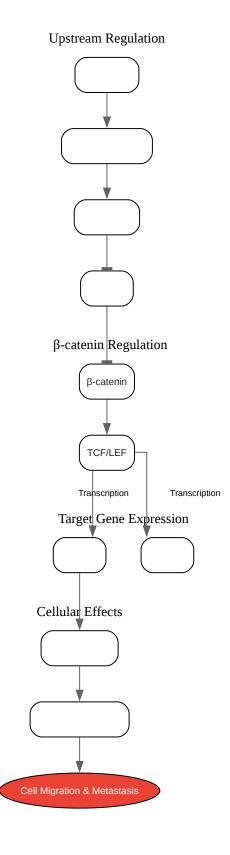


- Analysis:
 - Analyze the supernatant and pellet fractions by SDS-PAGE.
 - Quantify the amount of actin in the pellet to determine the extent of bundling and the IC50 value of BDP-13176.

Fascin 1 Signaling in Cancer Metastasis

Fascin 1 plays a critical role in the metastatic cascade by promoting the formation of invasive cellular structures. Its expression is regulated by various signaling pathways, including the Wnt/β-catenin pathway.[21][22]





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Caption: Simplified Fascin 1 signaling in cancer metastasis.



By understanding the high affinity of **BDP-13176** for fascin 1 and by employing the outlined experimental protocols, researchers can rigorously assess its specificity and further elucidate its potential as a targeted anti-metastatic agent.

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